ADMLX protein is derived from specific biological systems, often isolated from cultured cells or tissues that exhibit high rates of protein synthesis. This includes sources such as mammalian cell lines, which are frequently utilized in laboratory settings to study protein dynamics and interactions.
ADMLX protein can be classified as a member of a broader category of proteins involved in translation and post-translational modifications. Its classification may vary based on its structural characteristics and functional roles within cellular pathways.
The synthesis of ADMLX protein can be achieved through various methods, including recombinant DNA technology and cell-free expression systems.
For recombinant expression, techniques such as polymerase chain reaction (PCR) are employed to amplify the gene of interest. The resulting plasmids are introduced into competent cells via transformation. Induction agents (like IPTG) may be used to trigger expression in bacterial systems. In cell-free systems, components such as ribosomes, amino acids, and energy sources are added to facilitate translation.
The molecular structure of ADMLX protein is characterized by specific domains that contribute to its function. Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Structural data on ADMLX may reveal the arrangement of secondary structures (alpha helices and beta sheets), which are crucial for its biological activity. Additionally, databases like the Protein Data Bank provide access to three-dimensional structures that can inform functional studies.
ADMLX protein participates in various biochemical reactions, particularly those related to protein synthesis and modification. These reactions may include:
Mass spectrometry is often employed to analyze these reactions quantitatively, allowing researchers to track modifications and interactions involving ADMLX protein over time.
The mechanism of action for ADMLX protein involves its role in the translation process within ribosomes. It may act as a facilitator or regulator during the elongation phase, where amino acids are sequentially added to a growing polypeptide chain.
Experimental data from studies utilizing techniques like ribosome profiling can provide insights into how ADMLX influences translation rates and fidelity under various cellular conditions.
ADMLX protein exhibits specific physical properties such as solubility, stability under varying pH levels, and thermal stability. These properties are critical for determining optimal conditions for its study and application.
Chemically, ADMLX contains functional groups that may interact with other biomolecules. Its reactivity can be assessed through various assays that measure binding affinities or catalytic activities.
Analytical techniques such as circular dichroism spectroscopy can be used to study the conformational stability of ADMLX protein under different environmental conditions.
ADMLX protein has several applications in scientific research:
The ANOS1 gene (previously designated KAL1) resides on the short arm of the X chromosome at locus Xp22.31 (GRCh38 coordinates: NC_000023.11:8528874-8732137) [1] [7]. This genomic region spans approximately 200 kilobases and comprises 14 exons encoding the anosmin-1 protein [1] [3]. The gene has accumulated multiple aliases through historical and functional studies, reflecting its diverse research contexts:
The official HGNC-designated symbol is ANOS1, with "anosmin-1" as the protein name [1]. The UniProt entry P23352 serves as the primary reference sequence for the 680-amino acid secreted glycoprotein [1] [7]. Structurally, anosmin-1 contains conserved functional domains critical for its biological activity: a WAP-type (Whey Acidic Protein) four-disulfide core domain at the N-terminus (amino acids 130–176), followed by four consecutive fibronectin type III (FN3) domains (amino acids 186–275, 290–381) implicated in protein-protein interactions and adhesion [1] [7].
Table 1: Genomic and Proteomic Nomenclature of ADMLX/Anosmin-1
Designation Type | Symbol/Name | Source/Context |
---|---|---|
HGNC Symbol | ANOS1 | Official gene symbol (HGNC:6211) |
Protein Name | Anosmin-1 | Functional designation |
Previous Symbols | KAL1, ADMLX, KALIG-1 | Historical literature and disease association |
UniProt ID | P23352 | Reference proteome |
Gene Location | Xp22.31 | Chromosomal coordinates (GRCh38): NC_000023.11:8528874-8732137 (complement) |
Protein Domains | WAP domain, FN3 repeats | Pfam: PF00041 (FN3), PF00022 (WAP); SMART: sm00217 (WAP), cd00063 (FN3) |
The identification of ANOS1 emerged from clinical genetics studies of X-linked Kallmann syndrome (KS). Initial linkage analysis in KS families pinpointed the locus to Xp22.3 in 1989 [3] [7]. The gene itself was isolated in 1991 through positional cloning by Legouis et al., who designated it KAL1 based on its disease association [3] [7]. Early sequence analysis revealed homology to molecules involved in neural development: the WAP domain suggested protease inhibitory functions, while the FNIII repeats resembled motifs in adhesion molecules like neural cell adhesion molecule (NCAM) [3] [7].
Functional characterization progressed through the 1990s–2000s:
Over 140 distinct mutations in ANOS1 have since been cataloged in KS patients, including deletions, nonsense mutations (e.g., p.Trp508*), missense variants (e.g., p.Val610Ile), and splice-site alterations, accounting for 5–14% of familial KS cases [1] [3].
Anosmin-1 exhibits deep evolutionary conservation across vertebrates, indicative of its essential role in neurodevelopment. Orthologs have been identified in mammals, birds, reptiles, amphibians, and fish [1] [9]. Key features of its conservation profile include:
Table 2: Evolutionary Conservation Metrics of Anosmin-1 Domains
Domain/Region | Conservation Score (GERP++) | % Identity (Human vs. Mouse) | Functional Constraint Evidence |
---|---|---|---|
Signal Peptide | 3.8 | 85% | Cleaved in secretion; moderate constraint |
WAP Domain | 5.9 | 98% | Disulfide bonds critical for folding; high purifying selection |
FNIII Repeat 1 | 5.2 | 95% | FGF interaction surface; high constraint |
FNIII Repeat 2 | 4.8 | 92% | Heparan sulfate binding; moderate-high constraint |
Inter-repeat Linker | 1.1 | 65% | Low conservation; potential neofunctionalization site |
Mechanistically, conservation is driven by purifying selection, as evidenced by low dN/dS ratios (<0.2) in pairwise species comparisons [9]. This indicates strong selective pressure against amino acid changes that disrupt protein function. Notably, missense mutations associated with Kallmann syndrome (e.g., p.Phe517Ser) occur at positions with phyloP scores >5.0, signifying deeply conserved residues [1] [9].
Fig. 1: Evolutionary Analysis of Anosmin-1(A) Domain architecture and conservation heatmap across vertebrates.(B) Maximum-likelihood phylogenetic tree of ANOS1 orthologs, showing co-divergence with species radiation.
Beyond vertebrates, Drosophila melanogaster expresses an anosmin-1-like protein (CG15291) with 35% identity in the WAP domain. While not a direct ortholog, it participates in axon guidance of mushroom body neurons, suggesting an ancient role for anosmin-like molecules in neural circuit assembly [9]. The retention of structurally similar domains across >400 million years of evolution underscores the protein’s fundamental contribution to nervous system development and disease pathogenesis.
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